![molecular formula C26H22FN5O3 B2725594 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide CAS No. 899214-47-2](/img/structure/B2725594.png)
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
The compound is a derivative of triazole, a class of heterocyclic compounds . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific molecular structure of this compound is not available in the retrieved data.Scientific Research Applications
Anticancer Activity
Triazoloquinazoline derivatives have been synthesized and evaluated for their anticancer activity across various studies. One such study involved the synthesis of a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet the structural requirements essential for anticancer activity. These compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015). Similarly, another research effort synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, revealing compounds with notable antioxidant activity and cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines, highlighting the versatility of these molecules in cancer therapy (I. Tumosienė et al., 2020).
Antimicrobial Activity
In addition to their potential in cancer treatment, triazoloquinazoline derivatives have been evaluated for their antimicrobial properties. A study focusing on the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to triazoloquinazolines, demonstrated significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (M. Helal et al., 2013). These findings suggest the potential application of these compounds in developing new antimicrobial agents to combat resistant microbial strains.
Development of Pharmacological Agents
Research on triazoloquinazoline derivatives has also extended to the development of specific pharmacological agents, such as inhibitors for tubulin polymerization and vascular disrupting agents. One study described the synthesis of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as conformationally restricted analogues with potent anticancer activity and the ability to inhibit tubulin assembly, indicating their application in cancer treatment strategies (Mohsine Driowya et al., 2016).
Mechanism of Action
Target of action
Compounds containing the [1,2,4]triazolo[4,3-a]quinazoline moiety have been found to intercalate with DNA . This suggests that “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide” might also interact with DNA as its primary target.
Mode of action
As a potential DNA intercalator, “this compound” could insert itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, such as replication and transcription, leading to cell death.
Biochemical pathways
The disruption of DNA function can affect multiple biochemical pathways. For instance, it can inhibit DNA replication, leading to cell cycle arrest. It can also interfere with the transcription process, affecting protein synthesis .
Pharmacokinetics
The ADME properties of “this compound” are currently unknown. Similar compounds have been designed and evaluated for their in silico admet profiles .
Result of action
The molecular and cellular effects of “this compound” are likely related to its potential DNA intercalating activity. This can result in cell cycle arrest and apoptosis .
properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-35-20-12-10-19(11-13-20)28-24(33)15-14-23-29-30-26-31(16-17-6-8-18(27)9-7-17)25(34)21-4-2-3-5-22(21)32(23)26/h2-13H,14-16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLNFXFPZUPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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